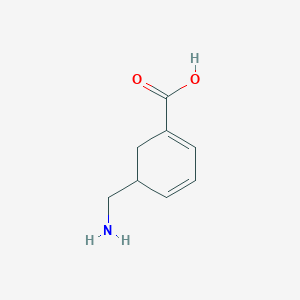
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, also known as ACBC, is a novel amino acid that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. ACBC is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins. It was first synthesized in 1989 by researchers at the University of Tokyo, and since then, its synthesis method and potential applications have been extensively studied.
Mechanism Of Action
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid acts as a partial agonist at the glycine site on the NMDA receptor, meaning that it can activate the receptor but to a lesser extent than glycine itself. This results in a decrease in the excitability of neurons, which can have therapeutic effects in neurological disorders such as epilepsy and chronic pain.
Biochemical And Physiological Effects
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects on the nervous system. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to decrease the levels of glutamate, a neurotransmitter that has excitatory effects on the nervous system. These effects suggest that 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid may have potential as a therapeutic agent for neurological disorders.
Advantages And Limitations For Lab Experiments
One advantage of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is a non-proteinogenic amino acid, meaning that it can be easily distinguished from other amino acids in biological samples. This allows for the accurate measurement of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid levels in biological fluids and tissues. However, one limitation of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid is that it is not commercially available, and must be synthesized in the laboratory. This can be time-consuming and expensive, limiting its use in certain experiments.
Future Directions
There are a number of future directions for research on 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. One area of focus is the development of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Another area of focus is the study of the pharmacokinetics and pharmacodynamics of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid, including its metabolism and distribution in the body. Additionally, further research is needed to fully understand the mechanism of action of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid and its effects on the nervous system.
Synthesis Methods
The synthesis of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The resulting product is then treated with chloroacetic acid to form 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid. The synthesis method has been optimized and improved over the years, allowing for the production of large quantities of 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid with high purity.
Scientific Research Applications
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has been found to have potential applications in drug discovery and development. It has been shown to have affinity for the glycine site on the NMDA receptor, which is involved in learning and memory processes. 5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid has also been found to have anticonvulsant and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for neurological disorders.
properties
CAS RN |
134039-31-9 |
|---|---|
Product Name |
5-(Aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-(aminomethyl)cyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-3,6H,4-5,9H2,(H,10,11) |
InChI Key |
FGBPJZKBYYFXOE-UHFFFAOYSA-N |
SMILES |
C1C(C=CC=C1C(=O)O)CN |
Canonical SMILES |
C1C(C=CC=C1C(=O)O)CN |
synonyms |
1,3-Cyclohexadiene-1-carboxylicacid,5-(aminomethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




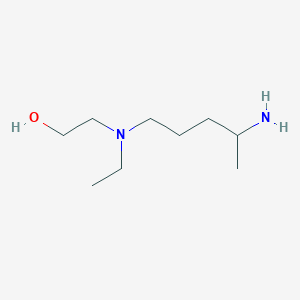
![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

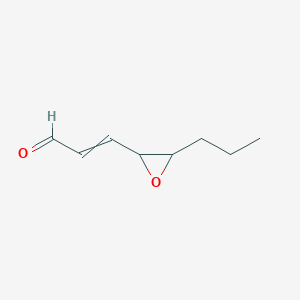
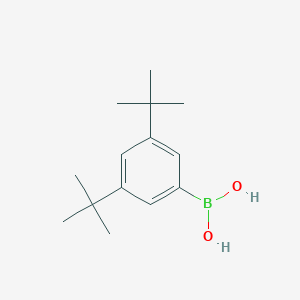
![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)
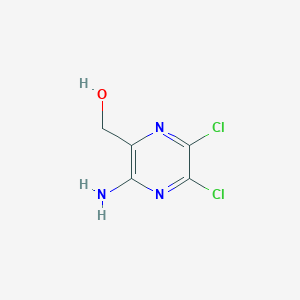
![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)

![(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B151445.png)
